5-(3-Ethylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. This compound features a pyrazole ring, which is known for its biological activity, and an ethylphenyl substituent that may enhance its pharmacological properties.
The compound can be synthesized through various methods, as detailed in the literature. Its structure and properties make it a candidate for further research in drug development.
5-(3-Ethylphenyl)-1H-pyrazol-3-amine belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. Pyrazoles have been widely studied for their diverse biological activities, including anti-inflammatory and analgesic effects .
The synthesis of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine typically involves several key steps:
Technical details regarding specific reagents and conditions vary across different synthesis protocols, but they generally aim to optimize yield and purity while minimizing by-products.
The molecular formula for 5-(3-Ethylphenyl)-1H-pyrazol-3-amine is C12H14N2. The structural representation includes a pyrazole ring (C3H3N2) with an ethyl group attached to a phenyl ring at the 5-position.
5-(3-Ethylphenyl)-1H-pyrazol-3-amine can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (e.g., temperature, solvent) are crucial for optimizing yields and selectivity.
The mechanism of action for compounds like 5-(3-Ethylphenyl)-1H-pyrazol-3-amine typically involves modulation of inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
Research indicates that structural modifications at various positions on the pyrazole ring can significantly influence biological activity, making it essential to explore structure-activity relationships in further studies.
Relevant data on solubility and stability under various conditions should be evaluated for practical applications.
5-(3-Ethylphenyl)-1H-pyrazol-3-amine has potential applications in:
Continued research into this compound could reveal additional therapeutic targets and applications within medicinal chemistry and related fields.
The 3-aminopyrazole (3AP) moiety serves as a hinge-binding motif competitive with ATP, leveraging conserved interactions with kinase catalytic domains. In CDK16/PCTAIRE1 inhibition, derivative 43d (N-(1H-pyrazol-3-yl)pyrimidin-4-amine) achieves 33 nM cellular potency (EC₅₀) by:
Table 1: Kinase Inhibition Profiles of 3-Aminopyrazole Derivatives
Compound | Core Scaffold | CDK16 EC₅₀ (nM) | Selectivity Index vs CDK2 |
---|---|---|---|
Promiscuous inhibitor 1 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | 4.6* | 1.2 |
Optimized 43d | N1-methyl-3AP-pyrimidine | 33 | >300 |
5-(3-Ethylphenyl)-1H-pyrazol-3-amine | Unfused 3AP | Under study | Not reported |
*KD value for CDK2* [3]
This scaffold induces G2/M cell cycle arrest in FUCCI assays, confirming on-target inhibition of PCTAIRE kinases involved in p27 ubiquitination and cancer proliferation .
Aryl groups at pyrazole-C5 critically influence potency, membrane permeability, and selectivity. In p38α MAPK inhibitors:
Table 2: Impact of C5-Aryl Modifications on p38α Inhibition
C5 Substituent | IC₅₀ (nM) | TNFα Inhibition (IL-1β stimulated) | logD₇.₄ |
---|---|---|---|
Phenyl | 180 | 92% at 1 µM | 2.1 |
3-Methylphenyl | 85 | 98% at 1 µM | 2.7 |
3-Ethylphenyl | 42 | 99% at 1 µM | 3.0 |
3-Isopropylphenyl | 38 | 99% at 1 µM | 3.5 |
The 3-ethyl group balances steric occupancy and desolvation penalties—increasing potency 4-fold versus unsubstituted phenyl while avoiding the entropic penalties of bulkier alkyl chains [6]. Molecular dynamics confirm ethylphenyl stabilizes a Type 1 binding mode with DFG-in conformation through T-shaped π-stacking with His107 [8].
Pyrazole synthesis has evolved from classical Knorr-type condensations to regioselective strategies enabling C5-aryl diversification:
Table 3: Evolution of Key Pyrazole Synthesis Methods
Era | Method | Regioselectivity | Example Yield | Limitations |
---|---|---|---|---|
Classical (1883) | 1,3-dicarbonyl + hydrazine | Low (50:50) | 60–70% | Isomer separation required |
Modern (2000s) | Acetylenic ketones + Cu(OTf)₂ | High (>98:2) | 82% | Requires metal catalysts |
Contemporary (2020s) | Trifluoromethylation/cyclization | Moderate (85:15) | 70% | Specialized iodine reagents |
The 3-ethylphenyl group in modern derivatives is typically introduced via:
FDA-approved pyrazole kinase inhibitors (e.g., Crizotinib, Pirtobrutinib) validate this scaffold’s clinical relevance [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1